3-Fluorothiophenol

Catalog No.
S535342
CAS No.
2557-77-9
M.F
C6H5FS
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorothiophenol

CAS Number

2557-77-9

Product Name

3-Fluorothiophenol

IUPAC Name

3-fluorobenzenethiol

Molecular Formula

C6H5FS

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

ZDEUGINAVLMAET-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)F

Solubility

Soluble in DMSO

Synonyms

m-Fluorobenzenethiol

Canonical SMILES

C1=CC(=CC(=C1)S)F

Description

The exact mass of the compound 3-Fluorothiophenol is 128.0096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Functional Materials

Due to the presence of both a fluorine atom and a thiol group, 3-Fluorothiophenol can act as a building block for the synthesis of various functional materials.

  • Thiol-ene Click Chemistry

    The thiol group in 3-Fluorothiophenol can participate in thiol-ene click chemistry, a reliable and efficient technique for creating new materials with specific properties. By reacting with alkenes, 3-Fluorothiophenol can be incorporated into polymers, resins, and other functional structures [].

  • Self-assembled Monolayers (SAMs)

    3-Fluorothiophenol's ability to form strong bonds with gold surfaces makes it a candidate for the development of Self-assembled Monolayers (SAMs). SAMs are ordered assemblies of molecules on a substrate and can be used in various applications such as biosensors, molecular electronics, and corrosion protection []. The presence of the fluorine atom in 3-Fluorothiophenol might influence the properties of the SAMs, such as their packing density and electronic behavior.

Potential Pharmaceutical Applications

  • Fluorine Substitution

    The presence of a fluorine atom can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance a molecule's metabolic stability and membrane permeability, both crucial factors for successful drug development [].

  • Thiol Group for Bioconjugation

    The thiol group can be used to attach 3-Fluorothiophenol to biomolecules like peptides or proteins through a process known as bioconjugation. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].

3-Fluorothiophenol, also known as 3-mercaptofluorobenzene, is an organic compound with the chemical formula C₆H₅FS and a CAS Registry Number of 2557-77-9. This compound consists of a thiol group (-SH) attached to a fluorobenzene ring, specifically at the meta position. It is recognized for its distinct properties, including being a flammable liquid that can cause skin irritation upon contact . The presence of the fluorine atom enhances its reactivity and solubility characteristics compared to other thiophenols.

  • Form covalent bonds with metal centers through the thiol group, potentially making it useful in coordination chemistry research.
  • Act as a precursor for the synthesis of more complex molecules with desired properties.
Typical of thiophenols, including:

  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  • Cross-Coupling Reactions: This compound can engage in palladium-catalyzed cross-coupling reactions, making it useful in synthetic organic chemistry for constructing complex molecules .

Several methods exist for synthesizing 3-fluorothiophenol:

  • Direct Fluorination: This method involves the fluorination of thiophenol using fluorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: A common approach where thiophenol is treated with a fluorinating agent like N-fluorobenzenesulfonimide in the presence of a catalyst.
  • Reactions with Halogenated Compounds: Utilizing halogenated derivatives in reactions with thiophenols can yield 3-fluorothiophenol through nucleophilic substitution processes .

3-Fluorothiophenol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of functional materials due to its unique electronic properties.
  • Analytical Chemistry: Useful as a reagent in various analytical techniques due to its reactivity and ability to form stable complexes .

3-Fluorothiophenol shares structural similarities with other thiophenolic compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
ThiophenolC₆H₅SHBasic structure without fluorine
4-FluorothiophenolC₆H₄F-SH (fluorine at para position)Different position of fluorine affects reactivity
2-FluorothiophenolC₆H₄F-SH (fluorine at ortho position)Increased steric hindrance due to ortho substitution
3-Bromo-thiophenolC₆H₄Br-SHBromine substituent alters electronic properties

The uniqueness of 3-fluorothiophenol lies in its specific positioning of the fluorine atom, which influences its chemical reactivity and potential applications compared to other similar compounds. Its ability to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Exact Mass

128.0096

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2557-77-9

Wikipedia

3-Fluorothiophenol

Dates

Modify: 2023-08-15

Explore Compound Types